N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide
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Overview
Description
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide is a complex organic compound that features an indole core, a phenyl group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide typically involves the coupling of an indole derivative with a phenyl group and a methoxyphenoxy moiety. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole core and a phenyl group, but with different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Similar structure with a naphthalene moiety instead of a methoxyphenoxy group.
Uniqueness
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H24N2O3
- Molecular Weight : 392.45 g/mol
The compound features an indole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.52 | Induces apoptosis, arrests cells in G2/M phase |
MCF-7 | 0.34 | Inhibits tubulin polymerization |
HT-29 | 0.86 | Induces cell cycle arrest |
These values indicate that the compound exhibits potent activity against these cancer types, particularly MCF-7, where it demonstrates the lowest IC50 value .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, which is crucial for preventing tumor proliferation.
- Tubulin Polymerization Inhibition : Similar to colchicine, this compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
- Induction of Apoptosis : It promotes programmed cell death in a dose-dependent manner, an important aspect of its anticancer activity .
Case Studies and Research Findings
In a study focusing on a series of synthesized indole derivatives, the compound was evaluated alongside others for their antiproliferative activities. Among these derivatives, this compound exhibited significant efficacy against the tested cancer cell lines, suggesting its potential as a lead compound for further development.
Additional Findings
Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential. Studies involving animal models could provide insights into its efficacy in vivo and possible side effects.
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl-(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C26H26N2O3/c1-18-12-14-19(15-13-18)26(21-16-27-22-9-5-4-8-20(21)22)28(2)25(29)17-31-24-11-7-6-10-23(24)30-3/h4-16,26-27H,17H2,1-3H3 |
InChI Key |
RMSAEMKDHBFJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C)C(=O)COC4=CC=CC=C4OC |
Origin of Product |
United States |
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